![molecular formula C26H25N3O B2781385 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 638136-14-8](/img/structure/B2781385.png)
6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a complex organic compound with the molecular formula C26H25N3O . It is a derivative of the indolo[2,3-b]quinoxaline family . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
The synthesis of this compound involves a multi-step protocol starting from isatin . The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The indolo[2,3-b]quinoxaline moiety is a prominent scaffold in medicinal chemistry, known for its biological activity. Compounds with this structure have been studied for their potential anticancer properties . They are similar to the naturally occurring alkaloid ellipticine, which is an antitumor agent. The derivatives of 6H-indolo[2,3-b]quinoxaline have shown DNA duplex stabilization, antimalarial, and anticancer activities, making them significant for drug discovery and development .
Antibacterial and Antifungal Applications
Quinoxaline derivatives, including those with the indolo[2,3-b]quinoxaline structure, have been reported to possess a wide range of biological activities. These include antifungal, antioxidant, and antibacterial properties . The introduction of the tert-butylphenoxy group could potentially enhance these properties, leading to the development of new antibacterial and antifungal agents.
Agriculture
In the agricultural sector, compounds like 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be explored for their potential use as growth regulators or pesticides. While specific studies on this compound in agriculture are not readily available, the structural analogs have been used in the development of various agricultural chemicals .
Organic Semiconductors
The quinoxaline derivatives are known for their application in the field of organic electronics. They are used in the development of organic semiconductors due to their excellent electron-transporting properties. The tert-butylphenoxy group could improve the solubility and processability of the semiconductor materials .
Fluorescent Materials
Indolo[2,3-b]quinoxaline derivatives have potential applications in the development of fluorescent materials. These compounds can be used in the design of new fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs) .
Dyes and Pigments
The rich electronic structure of indolo[2,3-b]quinoxaline derivatives makes them suitable for use in dyes and pigments. Their ability to absorb and emit light at various wavelengths can be harnessed in the creation of new colorants for industrial and artistic applications .
Electroluminescent Materials
Compounds with the indolo[2,3-b]quinoxaline structure can be used in the development of electroluminescent materials. These materials are crucial in the manufacturing of displays and lighting devices. The addition of the tert-butylphenoxy group may influence the electroluminescent properties, potentially leading to materials with improved performance .
Anion Binding Agents
The structural complexity of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline allows it to act as an anion binding agent. This application is valuable in the field of chemical sensors and separation processes, where selective anion recognition is required .
Wirkmechanismus
Indolo[2,3-b]quinoxalines, the family to which this compound belongs, are reported to be important DNA-intercalating agents with both antiviral and cytotoxic properties . This suggests that “6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” may also interact with DNA in a similar manner.
Eigenschaften
IUPAC Name |
6-[2-(4-tert-butylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)18-12-14-19(15-13-18)30-17-16-29-23-11-7-4-8-20(23)24-25(29)28-22-10-6-5-9-21(22)27-24/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPRQQQYQZHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

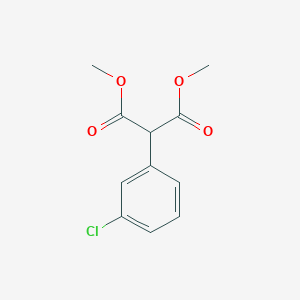

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
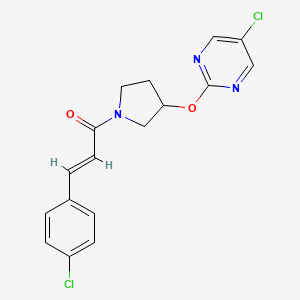
![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)
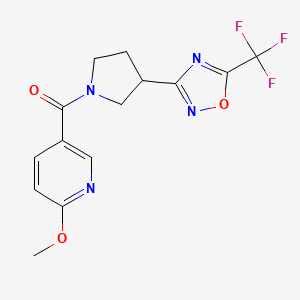
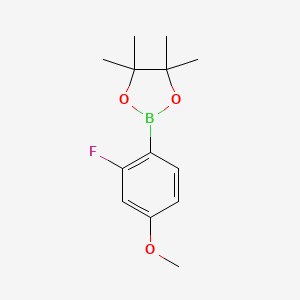
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
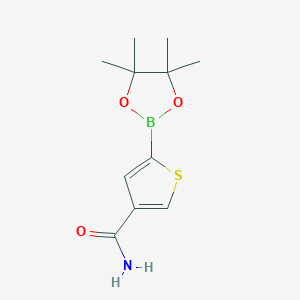
![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
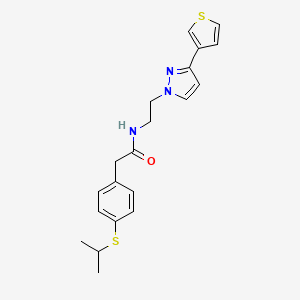
![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)